2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Description
This compound belongs to the pyrazolo[4,3-b]pyridine class, characterized by a fused bicyclic structure containing a pyrazole and pyridine ring. The tert-butyl ester at position 4 serves as a protecting group for the carboxylic acid, enhancing stability during synthetic processes. The 2-phenyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 2-phenyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-20(18-14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGZSLQHVTFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NN(C=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 223.27 g/mol |
| Density | 1.200 ± 0.06 g/cm³ |
| Boiling Point | 377.6 ± 21.0 °C |
| pKa | 15.63 ± 0.20 |
| CAS Number | 1393845-78-7 |
This compound is classified as an irritant and should be stored under controlled conditions (2-8 °C) to maintain stability .
Antimicrobial Activity
Recent studies have highlighted the potential of this compound against various microbial strains. In a high-throughput screening against Mycobacterium tuberculosis, compounds with similar structural features exhibited low cytotoxicity and promising activity, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties
The anti-inflammatory effects of derivatives from the pyrazolo series have been documented extensively. For instance, compounds that share structural similarities with 2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine showed significant inhibition of cyclooxygenase (COX) enzymes in vitro. The IC values for COX-2 inhibition were reported as low as 0.04 μmol for some derivatives .
Neuroprotective Effects
Research into the neuroprotective effects of this compound is ongoing. It has been suggested that similar compounds could inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer’s disease. The inhibition potency reported ranges from 0.10 ± 0.04 to 5.10 ± 2.14 μM for related compounds .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of various pyrazolo derivatives and found that certain modifications led to enhanced activity against COX enzymes .
- Neuroprotective Potential : Another research focused on the inhibition of AChE and butyrylcholinesterase (BChE), indicating that modifications in the structure can lead to significant neuroprotective effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups at position 2 | Enhanced anti-inflammatory activity against COX enzymes |
| Alkyl substituents | Improved AChE inhibition potency |
| Aromatic substitutions | Varied effects on microbial activity |
These findings suggest that careful structural modifications can lead to improved therapeutic profiles for diseases such as inflammation and neurodegeneration.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester lie in medicinal chemistry:
- Drug Development : This compound may serve as a lead structure for developing new drugs targeting various diseases due to its unique scaffold and potential biological activities. Its structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.
- Biological Activity : Preliminary studies suggest that compounds similar to this one exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Interaction studies can reveal binding affinities to enzymes or receptors involved in disease pathways.
Synthetic Pathways
The synthesis of this compound typically involves multi-step procedures that may include:
- Cyclization Reactions : The synthesis often starts with the cyclization of substituted hydrazines and α-carbonyl compounds. This step is crucial for forming the pyrazole ring.
- Esterification : The carboxylic acid moiety can undergo esterification reactions with tert-butyl alcohol to yield the final product. Optimization of reaction conditions can significantly improve yields.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-b]pyridine can inhibit tumor growth in various cancer models. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer cell lines.
- Neuroprotective Effects : Some studies have suggested that pyrazolo derivatives may offer neuroprotective benefits by modulating neuroinflammation pathways. This could be particularly relevant for neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with varying substituents and saturation states (Table 1).
Table 1: Structural Comparison of Pyrazolo[4,3-b]pyridine Derivatives
- Substituent Impact : The 2-phenyl group in the target compound confers greater lipophilicity compared to methyl analogs, which may enhance membrane permeability in biological systems. However, steric hindrance from the phenyl group could reduce binding efficiency in sterically sensitive targets .
Preparation Methods
Pyrazole-Ketene Dithioacetal Cyclization
A validated method involves reacting 4-amino-2,3-dimethyl-1-phenylpyrazolin-5-one with ketene dithioacetals in the presence of ethoxy-methylenemalononitrile. This one-pot process facilitates intramolecular cyclization, yielding the pyrazolo[4,3-b]pyridine skeleton. For example:
Oxidative Cyclization of Pyrazolone Derivatives
Source details a protocol where 3-amino-6-methyl-pyrazolo[3,4-b]pyridine derivatives undergo oxidation with 3-chloroperoxybenzoic acid, followed by cyanation using trimethylsilyl cyanide. Subsequent cyclization in acidic media generates the tetrahydropyridine ring:
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Key Step : Cyclization of intermediate 3 (from oxidation/cyanation) in HCl/EtOH at 80°C for 4 hours
Tert-Butyl Ester Installation
Esterification via Acyl Chloride Intermediates
The carboxylic acid at position 4 is converted to its acyl chloride using thionyl chloride, followed by reaction with tert-butanol:
Boc Protection Strategies
Alternative routes use di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
-
Reactants : Carboxylic acid (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq)
-
Conditions : THF, RT, 24 hours
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
-
Solvent Choice : Xylene and DMF are common for cyclocondensation, but switch to THF or CH₂Cl₂ for esterification to prevent side reactions.
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% in Suzuki coupling maintains yield while lowering costs.
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Purification : Silica gel chromatography (hexane/EtOAc 3:1) effectively separates tert-butyl ester products .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester?
- Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization reactions and protective group strategies. For example, tert-butyl esters are introduced to stabilize carboxylic acid intermediates during heterocycle formation. A related pyrazolopyridine derivative was synthesized using palladium-catalyzed reductive cyclization with nitroarenes and formic acid derivatives as CO surrogates . Key steps include coupling reactions (e.g., amidation) and purification via column chromatography. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (e.g., Pd(OAc)₂) to improve yields .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer:
- LCMS and HPLC: Used to confirm molecular weight (e.g., m/z 757 [M+H]+) and purity (e.g., HPLC retention time: 1.23 minutes under SQD-FA05 conditions) .
- NMR Spectroscopy: ¹H/¹³C NMR resolves the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrazolo-pyridine backbone.
- X-ray Crystallography: Provides unambiguous structural confirmation, as demonstrated for analogous tert-butyl pyrazolo-pyridine carboxylates (e.g., CCDC deposition numbers in crystallography reports) .
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) improve reductive cyclization efficiency .
- Purification: Gradient elution in flash chromatography (hexane/ethyl acetate) isolates the product from byproducts like de-esterified acids .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies between NMR/LCMS and expected results may arise from tautomerism or rotameric equilibria in the pyrazolo-pyridine core. Strategies include:
- Variable-Temperature NMR: To freeze conformational dynamics (e.g., −40°C in CD₂Cl₂) .
- X-ray Diffraction: Resolves ambiguities by providing a static 3D structure, as seen in tert-butyl pyrazolo[4,3-c]pyridine carboxylate derivatives .
- High-Resolution MS: Confirms molecular formula (e.g., m/z 757.25 [M+H]+ with <2 ppm error) .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale?
- Methodological Answer:
- Exothermic Reactions: Controlled addition of reagents (e.g., NaH) prevents thermal runaway .
- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Byproduct Formation: Scalability increases side reactions (e.g., tert-butyl ester hydrolysis); mitigate with anhydrous conditions and molecular sieves .
Q. How to design experiments to study the compound’s reactivity in cyclization reactions?
- Methodological Answer:
- Catalytic Systems: Test Pd(0)/Pd(II) catalysts with ligands (e.g., XPhos) to stabilize intermediates in cross-coupling steps .
- CO Surrogates: Replace gaseous CO with formic acid derivatives (e.g., HCO₂H) for safer, controlled CO release .
- Reaction Monitoring: Use TLC (Rf = 0.5 in 3:7 EtOAc/hexane) or inline HPLC to track cyclization progress .
Q. What strategies mitigate racemization in stereochemically sensitive derivatives of this compound?
- Methodological Answer:
- Chiral Auxiliaries: Introduce tert-butyloxycarbonyl (Boc) groups to protect stereogenic centers during synthesis .
- Low-Temperature Reactions: Perform coupling steps at −20°C to minimize epimerization .
- Enantiomeric Analysis: Use chiral HPLC columns (e.g., Chiralpak IA) to assess optical purity post-synthesis .
Q. How to handle discrepancies between computational models and experimental data?
- Methodological Answer:
- DFT Refinement: Adjust computational parameters (e.g., solvation models) to match experimental NMR chemical shifts .
- Experimental Validation: Cross-check predicted reaction pathways (e.g., transition states) with kinetic isotope effect studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
